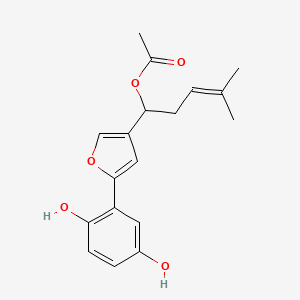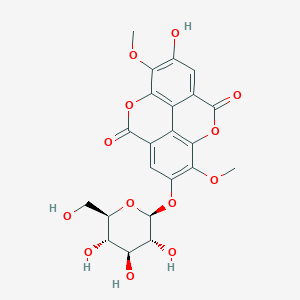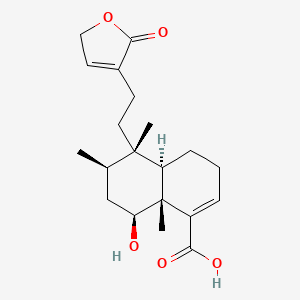
BB-22 3-hydroxyquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 3-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the third carbon instead of through the eighth position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Analytical Differentiation in Forensic Drug Analysis
The differentiation of isomers of synthetic cannabinoids, including BB-22 3-hydroxyquinoline isomer, is crucial in forensic drug analysis. One study focused on isomeric molecules stemming from minor modifications of 5F-PB-22, a compound related to BB-22. Techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry were used for the analytical differentiation of these isomers (Kohyama et al., 2016).
Modification of Zeolites for Catalysis
Modified HMCM-22 zeolites, treated with silylation agents including 8-hydroxyquinoline, were investigated for catalytic applications. These modifications were found to alter the acid properties of MCM-22 zeolite and improve catalytic performance, particularly in the skeletal isomerization of n-butene, highlighting potential industrial applications (Shang et al., 2008).
Luminescence Properties in OLED Materials
Studies on tris(8-hydroxyquinoline)aluminium(III) (Alq3), a material related to BB-22, have revealed insights into the different optical properties based on isomer phases. The research focused on the facial isomer in the δ-phase of Alq3 and its luminescence properties, which are critical for applications in organic light-emitting diodes (OLEDs) (Cölle et al., 2002).
Water-Wire Clusters and Spectroscopic Studies
Investigations into 7-hydroxyquinoline⋅(H2O)3 clusters, related to BB-22 isomers, have been conducted using spectroscopic methods. These studies provide insights into the most stable species and intermolecular vibrations, which are significant for understanding molecular interactions in various scientific applications (Bach et al., 2000).
Metabolism Studies for Toxicological Analysis
Research on the metabolism of BB-22 by human hepatocytes has been conducted to aid in toxicological analysis. This study identified metabolites and proposed optimal targets for documenting BB-22 intake, significant for forensic and clinical toxicology (Carlier et al., 2018).
Apoptotic Cell Death Activation in Medical Research
Isoquinoline alkaloids like berberine have been studied for their role in activating apoptotic cell death in various cancer cells. These studies are important for understanding the mechanisms of these compounds and their potential therapeutic applications in medicine (Okubo et al., 2017).
Cardiovascular Disease Research
Berberine's effects on reducing myocardial apoptosis in diabetic rats have been studied, highlighting its potential use in treating cardiovascular diseases. This research is crucial for developing new therapies for conditions exacerbated by diabetes (Chen et al., 2014).
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2 |
Clé InChI |
XQABEWMRECDOIW-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CN=C(C=CC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonymes |
Quinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)